molecular formula C20H20N4O4 B4820556 N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

Cat. No. B4820556
M. Wt: 380.4 g/mol
InChI Key: VSZCJCHWSTWOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPH is a hydrazinecarboxamide derivative that was first synthesized in 2005 by researchers at the University of Illinois. Since then, it has been studied extensively for its potential use in cancer treatment. DPH has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for chemotherapy.

Mechanism of Action

The mechanism of action of DPH is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is involved in the regulation of many cellular processes, including the growth and survival of cancer cells. By inhibiting Hsp90, DPH can induce cell death in cancer cells.
Biochemical and physiological effects:
DPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and reduce the expression of certain proteins involved in cancer cell growth and survival. Additionally, DPH has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for treating other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DPH in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, DPH has been shown to have low toxicity, making it a safer alternative to other chemotherapy drugs. However, one limitation of using DPH in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are many future directions for research on DPH. One area of focus is understanding its mechanism of action in more detail, which could lead to the development of more effective cancer treatments. Additionally, researchers are exploring the use of DPH in combination with other chemotherapy drugs to enhance its efficacy. Finally, there is interest in exploring the use of DPH for treating other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, DPH is a promising compound that has garnered attention in the scientific community for its potential use in cancer treatment. Although its mechanism of action is not fully understood, it has been shown to inhibit the growth of cancer cells and induce cell death. Further research is needed to fully understand its potential and optimize its use in cancer treatment and other diseases.

Scientific Research Applications

DPH has been the subject of numerous scientific studies due to its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, DPH has been studied for its potential use in treating other diseases, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(2-pyrrol-1-ylbenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-17-10-9-14(13-18(17)28-2)21-20(26)23-22-19(25)15-7-3-4-8-16(15)24-11-5-6-12-24/h3-13H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZCJCHWSTWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
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N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide

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